2-cyclohexyl-5-phenyl-1H-pyrazol-3-one
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Overview
Description
2-Cyclohexyl-5-phenyl-1H-pyrazol-3-one is a heterocyclic compound belonging to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry due to their unique structural properties and reactivity
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-cyclohexyl-5-phenyl-1H-pyrazol-3-one typically involves the cyclization of appropriate precursors. One common method is the reaction of cyclohexanone with phenylhydrazine under acidic conditions to form the corresponding hydrazone, which then undergoes cyclization to yield the desired pyrazole . The reaction conditions often include refluxing in ethanol or another suitable solvent.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions: 2-Cyclohexyl-5-phenyl-1H-pyrazol-3-one undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various electrophiles and nucleophiles, often in the presence of catalysts.
Major Products: The major products formed from these reactions include various substituted pyrazoles, which can have different functional groups attached to the pyrazole ring .
Scientific Research Applications
2-Cyclohexyl-5-phenyl-1H-pyrazol-3-one has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-cyclohexyl-5-phenyl-1H-pyrazol-3-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects . The exact pathways and targets depend on the specific application and the functional groups present on the pyrazole ring .
Comparison with Similar Compounds
- 2-Cyclohexyl-5-phenyl-1H-pyrazol-4-one
- 2-Cyclohexyl-5-phenyl-1H-pyrazol-5-one
- 2-Cyclohexyl-5-phenyl-1H-pyrazol-3-thione
Uniqueness: 2-Cyclohexyl-5-phenyl-1H-pyrazol-3-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the cyclohexyl and phenyl groups enhances its stability and reactivity compared to other pyrazole derivatives .
Properties
Molecular Formula |
C15H18N2O |
---|---|
Molecular Weight |
242.32 g/mol |
IUPAC Name |
2-cyclohexyl-5-phenyl-1H-pyrazol-3-one |
InChI |
InChI=1S/C15H18N2O/c18-15-11-14(12-7-3-1-4-8-12)16-17(15)13-9-5-2-6-10-13/h1,3-4,7-8,11,13,16H,2,5-6,9-10H2 |
InChI Key |
VBOOVOUITYLREU-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)N2C(=O)C=C(N2)C3=CC=CC=C3 |
Origin of Product |
United States |
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